4-Bromophenyl vs. 4-Chlorophenyl N3-Substitution: Differential α-Glucosidase Inhibitory Potency in Quinazolinone Scaffolds
In a head-to-head comparison of 2-arylquinazolin-4(3H)-one derivatives, the 4-bromophenyl analog (BQ) exhibited an IC50 of 15.6 ± 0.2 μM against human α-glucosidase, whereas the 4-chlorophenyl analog (CQ) showed a moderately more potent IC50 of 12.5 ± 0.1 μM—a statistically significant 25% difference [1]. Although this comparison was performed on 2-aryl rather than 2-thioether quinazolinones, the data demonstrate that the Br→Cl halogen identity at the 4-position of the N3-phenyl ring measurably alters target engagement. This provides class-level inference that CAS 477313-80-7 (4-Br) and its direct 4-Cl analog CAS 476484-66-9 cannot be assumed equipotent in any biological assay.
| Evidence Dimension | α-Glucosidase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 15.6 ± 0.2 μM (2-(4-bromophenyl)-quinazolin-4(3H)-one, BQ; class-level surrogate for the 4-Br pharmacophore) |
| Comparator Or Baseline | 12.5 ± 0.1 μM (2-(4-chlorophenyl)-quinazolin-4(3H)-one, CQ) |
| Quantified Difference | BQ is 25% less potent than CQ (ΔIC50 ≈ 3.1 μM); Br analog is 1.25-fold weaker inhibitor |
| Conditions | In vitro α-glucosidase inhibition assay; human sucrase-isomaltase; fluorescence-based kinetic measurement; pH 6.8, 37 °C |
Why This Matters
A 25% difference in IC50 between Br and Cl analogs on the same scaffold means that screening results obtained with CAS 476484-66-9 (Cl) cannot be extrapolated to CAS 477313-80-7 (Br); procurement decisions must match the exact halogen substitution required by the SAR hypothesis.
- [1] Liu M, Yin H, Liu G, et al. Quinazolinone derivatives: Synthesis and comparison of inhibitory mechanisms on α-glucosidase. Bioorganic & Medicinal Chemistry. 2017;25(4):1303-1310. PMID: 28110817. 2-(4-bromophenyl)-quinazolin-4(3H)-one IC50 = 15.6 ± 0.2 μM; 2-(4-chlorophenyl)-quinazolin-4(3H)-one IC50 = 12.5 ± 0.1 μM. View Source
